2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the cyclopropyl group, and the attachment of the benzofuran moiety. Common synthetic routes may involve:
Formation of Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base.
Attachment of Benzofuran Moiety: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodiazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and benzofuran groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Cyclopropyl-Containing Compounds: Molecules featuring cyclopropyl groups, which are known for their unique chemical properties.
Benzofuran Derivatives: Compounds with benzofuran moieties, often studied for their biological activities.
Uniqueness
2-cyclopropyl-1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of structural features, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
2-cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-4-20-19(3-1)23-22(16-6-7-16)25(20)18-13-24(14-18)12-15-5-8-21-17(11-15)9-10-26-21/h1-5,8,11,16,18H,6-7,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZMKPLHJNVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC6=C(C=C5)OCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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